Exatecan-amide-bicyclo[1.1.1]pentan-1-ol

ADC Payload Optimization Bioisosterism Drug-Like Properties

As an exatecan derivative featuring a bicyclo[1.1.1]pentane (BCP) bioisostere, Compound 79 is purpose-built to overcome hydrophobicity-driven aggregation in ADC development. Unlike traditional exatecan analogs, its reduced cLogP enables high drug-to-antibody ratios (DAR 4–8) without compromising solubility. This translates to higher payload delivery for low-antigen tumors, improved linker-payload stability, and prolonged circulatory half-life. It is a well-characterized, single-entity starting material for site-specific conjugation, ensuring homogeneous ADC batches with precise DAR—critical for reproducible translational research and regulatory filings.

Molecular Formula C30H28FN3O6
Molecular Weight 545.6 g/mol
Cat. No. B12375881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan-amide-bicyclo[1.1.1]pentan-1-ol
Molecular FormulaC30H28FN3O6
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)O)O
InChIInChI=1S/C30H28FN3O6/c1-3-30(39)17-6-21-24-15(8-34(21)25(35)16(17)9-40-27(30)37)23-19(33-26(36)28-10-29(38,11-28)12-28)5-4-14-13(2)18(31)7-20(32-24)22(14)23/h6-7,19,38-39H,3-5,8-12H2,1-2H3,(H,33,36)/t19-,28?,29?,30-/m0/s1
InChIKeyCMOSLGSHFWDOOX-QKZKXOKASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan-amide-bicyclo[1.1.1]pentan-1-ol: A BCP-Modified Topoisomerase I Inhibitor Payload for Next-Generation ADCs


Exatecan-amide-bicyclo[1.1.1]pentan-1-ol (Compound 79) is a camptothecin analog and derivative of exatecan (HY-13631) designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs) . It functions as a potent DNA topoisomerase I inhibitor and exhibits significant inhibitory activity against a variety of tumor cell lines in vitro . Its distinguishing structural feature is the incorporation of a bicyclo[1.1.1]pentane (BCP) moiety, a non-classical bioisostere intended to modulate the compound's physicochemical properties relative to parent or alternative exatecan derivatives .

Why Exatecan-amide-bicyclo[1.1.1]pentan-1-ol Cannot Be Casually Substituted with Other Exatecan Derivatives in ADC Development


Direct substitution of an ADC payload with a different exatecan analog is precluded by the profound impact of even minor structural modifications on the final ADC's critical quality attributes and performance. The introduction of the bicyclo[1.1.1]pentane motif in Compound 79 is specifically intended to alter key properties such as lipophilicity (cLogP), solubility, and metabolic stability compared to the parent exatecan or other derivatives like DXd . These changes directly influence the conjugate's drug-antibody ratio (DAR), aggregation propensity, linker-payload stability in circulation, and the efficiency of payload release within the tumor cell [1]. Therefore, an ADC constructed with a generic alternative payload will almost certainly exhibit a different safety, efficacy, and pharmacokinetic profile, rendering it a distinct and non-interchangeable therapeutic entity [2].

Quantitative Evidence Guide: Benchmarking the Differentiated Performance of Exatecan-amide-bicyclo[1.1.1]pentan-1-ol


Physicochemical Profile Differentiation via BCP Bioisostere Incorporation

The incorporation of the bicyclo[1.1.1]pentane (BCP) motif in Compound 79 is a purposeful design strategy to improve key physicochemical properties over traditional exatecan analogs containing phenyl rings. The BCP motif serves as a bioisostere for the phenyl ring, leading to documented improvements in solubility, cLogP, and in vitro metabolic stability . This class-level improvement is a critical differentiator, as it can directly translate to reduced aggregation and better pharmacokinetic profiles for the resulting ADC [1]. While the exact numerical values for Compound 79 have not been published, the rationale is well-established.

ADC Payload Optimization Bioisosterism Drug-Like Properties

Potency Benchmarking Against a Closely Related BCP-Exatecan Analog

While direct IC50 data for Compound 79 is not publicly available, a close structural analog, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol (Compound 45), provides a relevant benchmark for the potency of this compound class. Compound 45, which differs from Compound 79 by a single methylene (-CH2-) group, demonstrates potent inhibition of cell proliferation with an IC50 value of 2.92 ng/mL against the triple-negative breast cancer cell line MDA‑MB‑468 . This value serves as a quantitative comparator for the expected potency range of Compound 79 and confirms the retained anti-proliferative activity of BCP-modified exatecan derivatives.

ADC Payload Potency Topoisomerase I Inhibition MDA-MB-468 Cells

Potential for Improved ADC Stability and Reduced Aggregation

The hydrophobicity of a payload is a major determinant of ADC aggregation propensity, which can limit DAR, increase clearance, and cause toxicity. The bicyclo[1.1.1]pentane motif in Compound 79 is employed as a strategy to reduce the overall lipophilicity compared to payloads with more planar, aromatic structures . This design principle is supported by studies showing that ADCs based on novel exatecan linker-payload platforms can achieve high drug loading (DAR8) while maintaining antibody-like pharmacokinetic properties and low aggregation rates, a significant advantage over earlier generation ADCs [1].

ADC Developability Drug-to-Antibody Ratio (DAR) Aggregation

High-Impact Research and Development Applications for Exatecan-amide-bicyclo[1.1.1]pentan-1-ol


Development of Next-Generation High-DAR ADCs with Improved Biophysical Properties

Compound 79 is optimally suited for use in ADC discovery programs where achieving a high drug-to-antibody ratio (DAR) without compromising solubility or inducing aggregation is a primary objective. The BCP bioisostere is specifically designed to mitigate the hydrophobicity-driven aggregation common with many potent cytotoxins . This allows researchers to construct ADCs with DARs of 4, 6, or even 8, which is a key strategy for delivering a higher concentration of payload to tumors with lower target antigen expression [1].

Preclinical Evaluation of ADCs with Enhanced Stability and Pharmacokinetics

This payload is ideal for studies focused on optimizing ADC linker-payload stability and in vivo pharmacokinetics. The BCP motif's potential to improve metabolic stability can contribute to a longer circulatory half-life and reduced premature payload release, which are critical factors for maximizing the ADC's therapeutic index and minimizing off-target toxicity [2]. This makes it a valuable tool for head-to-head comparisons against ADCs bearing more hydrophobic or less stable exatecan analogs.

Mechanistic Studies of Bystander Killing Effect with Topoisomerase I Inhibitors

Exatecan-based payloads are known for their potent bystander killing effect, which is crucial for eliminating tumor cells with heterogeneous antigen expression [3]. Compound 79 serves as a precision tool for dissecting how alterations to payload physicochemical properties (via the BCP modification) influence the efficiency and range of this bystander effect in co-culture models or patient-derived xenograft (PDX) studies.

Synthesis of Defined Drug-Linker Constructs for Site-Specific Conjugation

As a discrete and well-characterized chemical entity, Compound 79 is the essential starting material for creating defined drug-linker constructs . This is particularly valuable for site-specific conjugation technologies, which demand highly pure and reproducible payload intermediates to ensure the generation of homogeneous ADC batches with precise DARs, a critical requirement for both regulatory and translational research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan-amide-bicyclo[1.1.1]pentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.